molecular formula C30H22N4O5 B11455386 ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11455386
M. Wt: 518.5 g/mol
InChI Key: YZEMCCFRDSXFFY-UHFFFAOYSA-N
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Description

Ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazatricyclo Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction.

    Introduction of the Furan and Naphthalene Groups: These groups are typically introduced via nucleophilic substitution or coupling reactions.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(furan-2-ylmethyl)-6-(benzoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Ethyl 7-(furan-2-ylmethyl)-6-(phenylcarbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

Ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to the presence of both furan and naphthalene groups, which may confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H22N4O5

Molecular Weight

518.5 g/mol

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C30H22N4O5/c1-2-38-30(37)24-17-23-26(31-25-14-5-6-15-33(25)29(23)36)34(18-20-11-8-16-39-20)27(24)32-28(35)22-13-7-10-19-9-3-4-12-21(19)22/h3-17H,2,18H2,1H3

InChI Key

YZEMCCFRDSXFFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC5=CC=CC=C54)CC6=CC=CO6

Origin of Product

United States

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